molecular formula C10H6F2N4 B12546054 4-Azido-6,8-difluoro-2-methylquinoline

4-Azido-6,8-difluoro-2-methylquinoline

Cat. No.: B12546054
M. Wt: 220.18 g/mol
InChI Key: VYWPYUQNSLOOIG-UHFFFAOYSA-N
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Description

4-Azido-6,8-difluoro-2-methylquinoline is a chemical compound with the molecular formula C10H6F2N4. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of azido and difluoro groups in its structure makes it a compound of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-azido-6,8-difluoro-2-methylquinoline typically involves the introduction of azido and difluoro groups into the quinoline ring. One common method is the nucleophilic substitution reaction, where a suitable precursor, such as 4-chloro-6,8-difluoro-2-methylquinoline, is treated with sodium azide (NaN3) under appropriate conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the chlorine atom with the azido group .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-Azido-6,8-difluoro-2-methylquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products Formed

    Substitution: Formation of 4-amino-6,8-difluoro-2-methylquinoline when reacted with amines.

    Reduction: Formation of 4-amino-6,8-difluoro-2-methylquinoline.

    Cycloaddition: Formation of triazole derivatives.

Scientific Research Applications

4-Azido-6,8-difluoro-2-methylquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in bioconjugation techniques, where the azido group can be used to attach biomolecules to various surfaces or other molecules.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-azido-6,8-difluoro-2-methylquinoline depends on its specific application. In bioconjugation, the azido group can undergo click chemistry reactions to form stable triazole linkages. In medicinal chemistry, the compound’s mechanism of action would be related to its interaction with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-6,8-difluoro-2-methylquinoline: Similar structure but with an amino group instead of an azido group.

    6,8-Difluoro-2-methylquinoline: Lacks the azido group, making it less reactive in certain chemical reactions.

    4-Azidoquinoline: Lacks the difluoro and methyl groups, which may affect its reactivity and applications.

Uniqueness

4-Azido-6,8-difluoro-2-methylquinoline is unique due to the presence of both azido and difluoro groups, which confer distinct chemical reactivity and potential applications. The azido group allows for versatile chemical modifications, while the difluoro groups can enhance the compound’s stability and biological activity.

Properties

Molecular Formula

C10H6F2N4

Molecular Weight

220.18 g/mol

IUPAC Name

4-azido-6,8-difluoro-2-methylquinoline

InChI

InChI=1S/C10H6F2N4/c1-5-2-9(15-16-13)7-3-6(11)4-8(12)10(7)14-5/h2-4H,1H3

InChI Key

VYWPYUQNSLOOIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=C(C2=N1)F)F)N=[N+]=[N-]

Origin of Product

United States

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